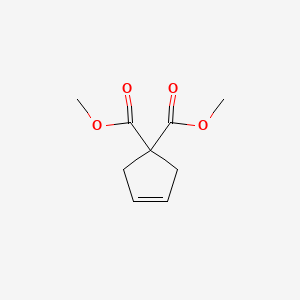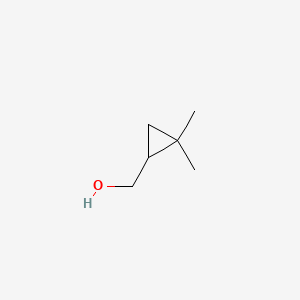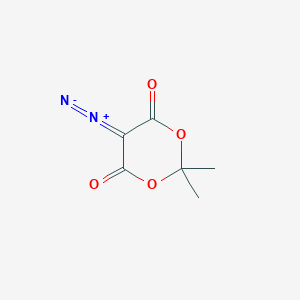
3-Nonylthiophene
Descripción general
Descripción
3-Nonylthiophene is a type of poly(3-alkylthiophene) that has been used in the isolation of linezolid from human plasma samples . It has been applied for the extraction of linezolid from water solutions . The molecular formula of this compound is C13H22S .
Synthesis Analysis
This compound has been synthesized using the Grignard reaction . This involves coupling the appropriate Grignard compound (organomagnesium compound) with other bromide derivatives .
Molecular Structure Analysis
The molecular structure of this compound has been determined after geometry optimization by applying HyperChem software .
Chemical Reactions Analysis
This compound has been used in the synthesis of poly(3-alkylthiophenes) through electropolymerization . The synthesized materials have been successfully applied in the analysis of linezolid also from other matrices such as urine or blood .
Physical And Chemical Properties Analysis
The physical properties of this compound include its density, color, hardness, melting and boiling points, and electrical conductivity . Its chemical properties include its ability to undergo specific chemical changes .
Aplicaciones Científicas De Investigación
Electronic Conducting Polymers
3-Nonylthiophene and its derivatives have been investigated for their application in electronic conducting polymers. A study by Czerwinski et al. (2003) examined copolymers based on this compound, focusing on their chemical and electrical stability when exposed to ozonized air. These properties are crucial for their potential use in light-emitting diode devices (LEDs), as ozone in the troposphere can affect polymeric materials, particularly those with unsaturated bonds. The research found that certain copolymers showed no significant changes in chemical structure after ozone treatment, indicating their potential for stable use in electronic applications (Czerwinski, Nowaczyk, & Kania, 2003).
Morphology and Crystalline Transition
Lu et al. (2008) conducted a study on the morphology of poly(3-butylthiophene) (a derivative of this compound), exploring the solvent/thermal induced phase transition between different crystalline polymorphs. This research provides insight into the crystallizability and electrical properties of polythiophene derivatives, which is important for their application in various optoelectronic devices (Lu, Li, & Yang, 2008).
Solar Cells
A significant application of this compound derivatives is in the field of solar energy. Xin et al. (2008) reported the use of poly(3-butylthiophene) nanowires in the construction of highly efficient solar cells. These cells demonstrated comparable efficiency to other photovoltaic cells, expanding the scope of materials and architectures available for bulk heterojunction solar cells (Xin, Kim, & Jenekhe, 2008).
Conductive Copolymers
Czerwinski et al. (1999) synthesized new conductive soluble copolymers of this compound and 3-methylthiophene. These copolymers exhibited good thermal stability and distinct electrical conductivity, especially when doped with iodine. The study highlights the potential of these copolymers in applications requiring conductive materials with specific thermal and electrical properties (Czerwinski, Kreja, Lindén, & Rabek, 1999).
Organic Field-Effect Transistors
In 2021, a study by Lin et al. focused on regioregular polythiophenes, including those with alkylthio side chains like this compound, for their application in organic field-effect transistors (OFETs). This study underscores the significance of side chain engineering in polythiophenes, which affects their microstructural organization and charge transport properties, crucial for OFET devices (Lin et al., 2021).
Electrochromic Devices
Nicho et al. (2004) explored the synthesis of derivatives of polythiophene, such as poly(3-methylthiophene) and poly(3-octylthiophene), for use in electrochromic devices. The study examined different film morphologies and their electrochromic performance, demonstrating the potential of these materials in applications requiring variable optical properties (Nicho, Hu, López-Mata, & Escalante, 2004).
Photooxidation Effects
Research by Sandberg, Tanaka, and Kaeriyama (1993) investigated the effects of photooxidation on copolymers of this compound. This study is important for understanding how environmental factors like light exposure can impact the electrical properties of these materials, which is relevant for their long-term stability in various applications (Sandberg, Tanaka, & Kaeriyama, 1993).
Photocatalytic Applications
A 2015 review by Ansari et al. detailed the use of polythiophene and its derivatives, including this compound, in photocatalytic degradation applications. This review highlighted the role of polythiophene in environmental remediation and the potential for tailorable photocatalytic properties when combined with other materials (Ansari, Khan, Ansari, & Cho, 2015).
Mecanismo De Acción
Safety and Hazards
Specific safety data and hazards for 3-Nonylthiophene were not found in the search results. However, safety data sheets for this compound should be consulted for detailed information .
Direcciones Futuras
Propiedades
IUPAC Name |
3-nonylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22S/c1-2-3-4-5-6-7-8-9-13-10-11-14-12-13/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHSVAMCIZLNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110851-64-4 | |
| Record name | Poly(3-nonylthiophene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110851-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00340736 | |
| Record name | 3-Nonylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65016-63-9 | |
| Record name | 3-Nonylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)










![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)

